molecular formula C21H20FN5O2S B2679933 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 852144-65-1

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2679933
CAS No.: 852144-65-1
M. Wt: 425.48
InChI Key: SVBZUHMJAOEBMX-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a complex organic compound that features a unique combination of indole, triazole, and acetamide functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Triazole Ring Formation: The triazole ring is often formed through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Thioether Linkage: The thioether linkage is introduced by reacting the triazole intermediate with a thiol compound.

    Final Coupling: The final step involves coupling the triazole-thioether intermediate with 2-fluorophenylacetic acid under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the acetamide moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Reduced triazole or amide derivatives.

    Substitution: Various substituted phenylacetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of indole and triazole-containing molecules.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural motifs are known to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although detailed studies are required to confirm these properties.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, while the triazole ring may interact with metal ions or other biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(1H-indol-3-yl)-4-(2-hydroxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide
  • 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is unique due to the presence of the methoxyethyl group and the fluorophenyl ring. These structural features may enhance its biological activity and specificity, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2S/c1-29-11-10-27-20(15-12-23-17-8-4-2-6-14(15)17)25-26-21(27)30-13-19(28)24-18-9-5-3-7-16(18)22/h2-9,12,23H,10-11,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBZUHMJAOEBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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